![molecular formula C20H16N4O2 B2407541 N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea CAS No. 1251675-23-6](/img/structure/B2407541.png)
N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.374. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea Derivatives in Plant Biology
Urea derivatives like forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified as positive regulators of cell division and differentiation in plants. These synthetic compounds exhibit cytokinin-like activity, often exceeding that of adenine compounds, and are extensively used in in vitro plant morphogenesis studies. Renewed interest in structure-activity relationship studies has led to the identification of new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, highlighting the potential of urea derivatives in agricultural biotechnology and plant science research (Ricci & Bertoletti, 2009).
Urea Derivatives in Corrosion Inhibition
Studies have demonstrated the effectiveness of urea derivatives in inhibiting corrosion of metals in acidic environments. For instance, N-((4-chlorophenyl)(morpholino)methyl)urea (CPMU) significantly inhibits corrosion on mild steel in hydrochloric acid solution through the formation of a protective film on the metal surface, suggesting the application of urea derivatives in materials science and engineering to enhance the longevity and durability of metal-based structures (Sathiq & Nasser, 2015).
Antibacterial and Antifungal Properties
The synthesis and evaluation of N-alkyl substituted urea derivatives have revealed potent antibacterial and antifungal activities. Compounds bearing morpholine moieties showed significant antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi. This indicates the potential of urea derivatives as candidates for developing new antimicrobial agents, addressing the growing concern of antibiotic resistance in medical and pharmaceutical research (Zheng et al., 2010).
Urea Derivatives as Sensing and Light Emitting Devices
Boron dipyrromethene dyes with urea functionality have been explored for their potential in sensing and light-emitting devices. These dyes show promising optical properties, including on/off switching of fluorescence, which can be exploited in the development of optical sensors and devices. The versatility of urea derivatives in tuning optical properties underscores their utility in materials science, particularly in the fabrication of optoelectronic devices (Ziessel, Bonardi, & Ulrich, 2006).
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-13-5-3-7-15(11-13)19-21-20(26-23-19)18-17(25)9-10-24(22-18)16-8-4-6-14(2)12-16/h3-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBUUWUNDKUWOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

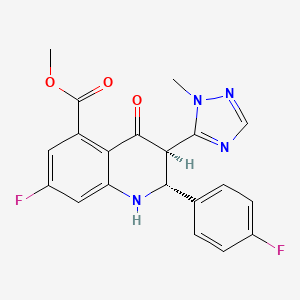


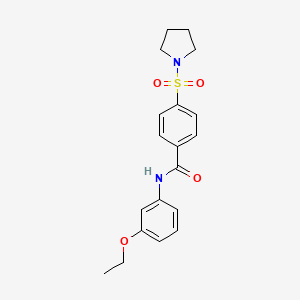
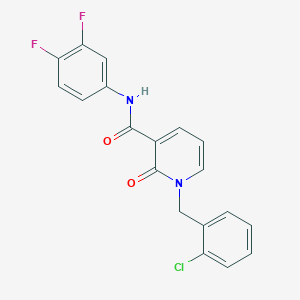
![2-[(2-phenylethyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
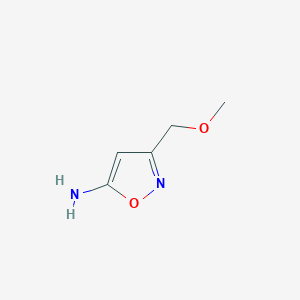

![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)
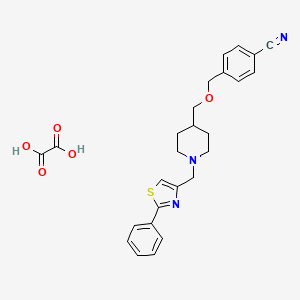
![N,N-Bis((S)-1-phenylethyl)dibenzo[d,f][1,3,2]dioxaphosphepin-6-amine](/img/structure/B2407481.png)